molecular formula C12H13F3N4OS B6985590 N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine

N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine

Cat. No.: B6985590
M. Wt: 318.32 g/mol
InChI Key: LOAQFUIQRYNNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine is a complex organic compound featuring a thiadiazole ring and a trifluoroethoxy group

Properties

IUPAC Name

N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4OS/c1-8-18-19-11(21-8)6-16-4-9-2-3-10(17-5-9)20-7-12(13,14)15/h2-3,5,16H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAQFUIQRYNNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CNCC2=CN=C(C=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with suitable reagents to form the thiadiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.

  • Biology: The compound's interaction with biological targets, such as enzymes and receptors, makes it a candidate for drug development.

  • Industry: Its unique chemical structure may be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The thiadiazole ring and trifluoroethoxy group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

  • N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(6-methoxypyridin-3-yl)methanamine

  • N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(6-ethoxypyridin-3-yl)methanamine

Uniqueness: This compound stands out due to the presence of the trifluoroethoxy group, which enhances its chemical stability and biological activity compared to similar compounds without this group.

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